Aci amminici alfa-L

L-α-Amino acids are a class of amino acids that possess an α-carbon atom bonded to the amine group (NH₂) and the carboxylic acid group (COOH), with the hydrogen atom and the side chain (R-group) attached to the same carbon. These amino acids play crucial roles in biological processes, particularly as building blocks for proteins. The L-stereoisomer is the most common form found in natural proteins, whereas D-α-amino acids are less prevalent but still occur in certain peptide structures.

The α-carbon of L-α-amino acids is asymmetric (except glycine), meaning it can exist in two enantiomeric forms—L and D. However, only the L-forms are incorporated into polypeptides by living organisms through a process known as protein synthesis. Each L-α-amino acid has unique properties determined by its side chain (R-group), which influences its solubility, acidity, basicity, and reactivity.

Common applications of L-α-amino acids include pharmaceuticals, food additives, nutritional supplements, and as building blocks in the development of synthetic peptides. Their high purity and well-defined structure make them essential components in various biochemical research and industrial processes.

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

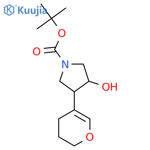

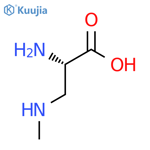

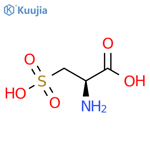

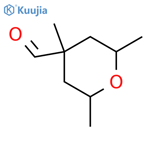

|

Nε-(1-Carboxymethyl)-L-lysine | 5746-04-3 | C8H16N2O4 |

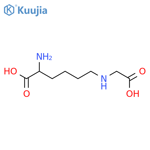

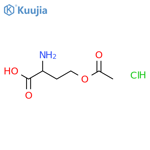

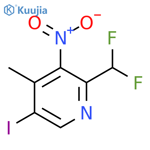

|

Mimosine | 500-44-7 | C8H10N2O4 |

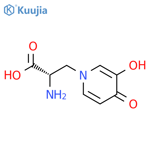

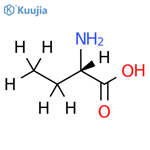

|

L-(+)-Abrine | 526-31-8 | C12H14N2O2 |

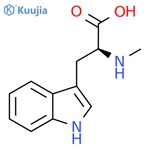

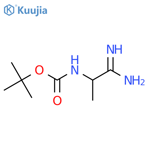

|

beta-N-Methylamino-L-alanine | 741643-07-2 | C4H10N2O2 |

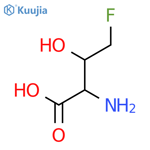

|

L-Threonine, 4-fluoro- | 89426-34-6 | C4H8FNO3 |

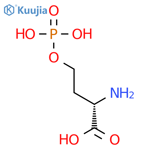

|

(2S)-2-amino-4-(phosphonooxy)butanoic acid | 4210-66-6 | C4H10NO6P |

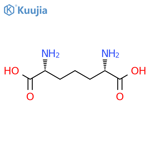

|

(2S,6R)-2,6-Diaminoheptanedioic acid | 922-54-3 | C7H14N2O4 |

|

L-Cysteic Acid | 498-40-8 | C3H7NO5S |

|

O-Acetylhomoserine | 7540-67-2 | C6H11NO4 |

|

L-2-Aminobutyric Acid-d6 | 1276197-51-3 | C4H9NO2 |

Letteratura correlata

-

Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501

-

Gudrun Scholz,Carsten Prinz,Erhard Kemnitz Dalton Trans., 2019,48, 6513-6521

-

Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272

-

Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869

Fornitori consigliati

-

Hubei Changfu Chemical Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Shanghai Jinhuan Chemical CO., LTD.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Taian Jiayue Biochemical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati

-

-

2'-O-Fucosyllactulose Cas No: 1672706-30-7

2'-O-Fucosyllactulose Cas No: 1672706-30-7 -

-

-